



Unraveling the Discovery and Synthesis of a Potent HIV-1 Integrase Inhibitor

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Compound of Interest		
Compound Name:	HIV-1 integrase inhibitor 3	
Cat. No.:	B10800859	Get Quote

A deep dive into the chemical architecture and biological efficacy of a novel HIV-1 integrase strand transfer inhibitor, designated as inhibitor 3, reveals a significant advancement in the quest for more effective antiretroviral therapies. This technical guide provides a comprehensive overview of its discovery, synthesis, and mechanism of action, tailored for researchers, scientists, and drug development professionals.

HIV-1 integrase is a critical enzyme for the replication of the human immunodeficiency virus, facilitating the insertion of the viral genome into the host cell's DNA. Inhibiting this process is a key strategy in modern antiretroviral therapy. The subject of this guide, **HIV-1 integrase inhibitor 3**, also identified as compound 4c in seminal research, has emerged as a potent inhibitor of the strand transfer step of this integration process.

Quantitative Efficacy and Antiviral Potency

The biological activity of **HIV-1 integrase inhibitor 3** has been rigorously quantified, demonstrating its high potency against both the wild-type enzyme and clinically relevant mutant strains. This inhibitor is a formidable HIV-1 integrase strand transfer (INST) inhibitor, as evidenced by its low nanomolar half-maximal inhibitory concentration (IC50) of 2.7 nM[1][2][3] [4][5][6]. Furthermore, it maintains significant antiviral potency against the challenging Q148H/G140S mutant strain, with a half-maximal effective concentration (EC50) of 7 nM[1][3] [4].



Parameter	Value	Target
IC50	2.7 nM	HIV-1 Integrase Strand Transfer
EC50	7 nM	Q148H/G140S Mutant HIV-1

Experimental Protocols

The determination of the inhibitory activity of this compound relies on established and validated experimental protocols.

HIV-1 Integrase Strand Transfer Assay

This in vitro assay is fundamental to quantifying the inhibitory effect on the strand transfer reaction catalyzed by HIV-1 integrase.

- Enzyme and Substrate Preparation: Recombinant HIV-1 integrase is purified. A model DNA substrate mimicking the viral DNA end is prepared, often labeled with a fluorescent or radioactive marker for detection.
- Reaction Mixture: The reaction is typically carried out in a buffer containing the purified integrase enzyme, the DNA substrate, and a divalent metal cofactor, usually Mg2+ or Mn2+.
- Inhibitor Addition: The HIV-1 integrase inhibitor 3 is added to the reaction mixture at varying concentrations.
- Incubation: The mixture is incubated at a controlled temperature (e.g., 37°C) to allow the strand transfer reaction to proceed.
- Quenching and Analysis: The reaction is stopped, and the products are separated by gel electrophoresis. The amount of strand transfer product is quantified to determine the extent of inhibition at each inhibitor concentration.
- IC50 Determination: The IC50 value, the concentration of the inhibitor required to reduce the strand transfer activity by 50%, is calculated from the dose-response curve.



Antiviral Activity Assay (MT-4 Cells)

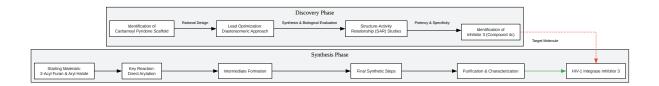
To assess the inhibitor's efficacy in a cellular context, an antiviral assay using a human T-cell line, such as MT-4, is employed.

- Cell Culture: MT-4 cells are cultured in an appropriate medium.
- Infection: The cells are infected with a laboratory-adapted strain of HIV-1, including mutant strains like Q148H/G140S.
- Inhibitor Treatment: The infected cells are treated with serial dilutions of HIV-1 integrase inhibitor 3.
- Incubation: The treated, infected cells are incubated for a period that allows for multiple rounds of viral replication (typically 4-5 days).
- Viral Replication Measurement: The extent of viral replication is measured by quantifying a viral marker, such as the p24 antigen, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
- EC50 Determination: The EC50 value, the concentration of the inhibitor that reduces viral replication by 50%, is determined from the dose-response data.

Discovery and Synthesis Pathway

The discovery of **HIV-1** integrase inhibitor 3 is rooted in a systematic exploration of carbamoyl pyridone derivatives. This class of compounds has been a fertile ground for the development of potent integrase inhibitors, including the clinically approved drug dolutegravir. The synthesis of inhibitor 3 is a multi-step process that can be achieved through various synthetic routes, with one notable approach involving the arylation of 2-acyl furans.





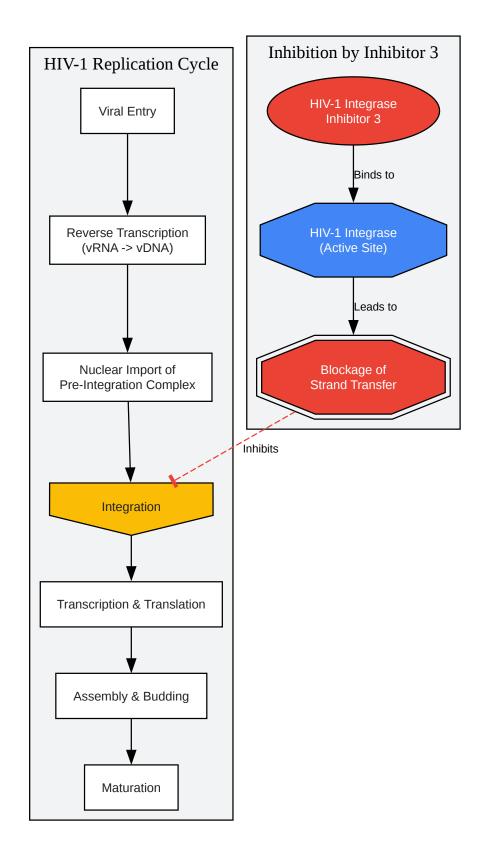
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Discovery and Synthesis Workflow for HIV-1 Integrase Inhibitor 3

Mechanism of Action: A Visual Representation

HIV-1 integrase inhibitor 3 functions by binding to the active site of the integrase enzyme, specifically chelating the divalent metal ions that are essential for its catalytic activity. This action effectively blocks the strand transfer step, preventing the integration of viral DNA into the host genome.





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Mechanism of Action of HIV-1 Integrase Inhibitor 3



The discovery and detailed characterization of **HIV-1** integrase inhibitor 3 represent a significant contribution to the field of antiretroviral drug discovery. Its high potency and activity against resistant strains underscore the potential of the carbamoyl pyridone scaffold for developing next-generation HIV therapies. Further research and clinical development will be crucial to fully realize the therapeutic potential of this promising compound.

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